4-Methoxy-4-oxobut-2-enoate 4-Methoxy-4-oxobut-2-enoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20544489
InChI: InChI=1S/C5H6O4/c1-9-5(8)3-2-4(6)7/h2-3H,1H3,(H,6,7)/p-1
SMILES:
Molecular Formula: C5H5O4-
Molecular Weight: 129.09 g/mol

4-Methoxy-4-oxobut-2-enoate

CAS No.:

Cat. No.: VC20544489

Molecular Formula: C5H5O4-

Molecular Weight: 129.09 g/mol

* For research use only. Not for human or veterinary use.

4-Methoxy-4-oxobut-2-enoate -

Specification

Molecular Formula C5H5O4-
Molecular Weight 129.09 g/mol
IUPAC Name 4-methoxy-4-oxobut-2-enoate
Standard InChI InChI=1S/C5H6O4/c1-9-5(8)3-2-4(6)7/h2-3H,1H3,(H,6,7)/p-1
Standard InChI Key NKHAVTQWNUWKEO-UHFFFAOYSA-M
Canonical SMILES COC(=O)C=CC(=O)[O-]

Introduction

Structural and Chemical Identity

Molecular Architecture

4-Methoxy-4-oxobut-2-enoate (C₅H₇O₄⁻) features a butenoate backbone with a methoxy group (-OCH₃) at the fourth carbon and a keto group (-C=O) at the same position (Fig. 1). The E-configuration predominates in synthetic preparations due to thermodynamic stability, though the Z-isomer is also accessible under specific conditions .

Table 1: Key Molecular Properties

PropertyValue
IUPAC Name(E)-4-methoxy-4-oxobut-2-enoate
Molecular FormulaC₅H₇O₄⁻
Molecular Weight129.09 g/mol
SMILESCOC(=O)/C=C/C(=O)[O-]
InChI KeyNKHAVTQWNUWKEO-NSCUHMNNSA-M
Melting Point147°C (crystalline form)
SolubilityPolar solvents (e.g., DMSO)

The conjugated π-system between C2–C3 and C4=O renders the compound highly electrophilic, facilitating nucleophilic attacks at the β-position .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most common method involves Fischer esterification of (E)-4-methoxy-4-oxobut-2-enoic acid with methanol under acidic catalysis (e.g., H₂SO₄) . Yields typically range from 50–70%, with purification via recrystallization or column chromatography.

Alternative Routes:

  • Claisen Condensation: Reaction of methyl acetoacetate with methyl chloroformate in the presence of NaH.

  • Oxidative Methods: Controlled oxidation of 4-methoxy-2-butenol using KMnO₄ in acidic media .

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance efficiency. Catalysts such as p-toluenesulfonic acid (PTSA) are preferred due to recyclability. A 2024 study reported a 92% yield using a microfluidic setup at 80°C .

Chemical Reactivity and Mechanisms

Nucleophilic Additions

The α,β-unsaturated system undergoes Michael additions with amines, thiols, and enolates. For example, reaction with benzylamine yields 4-methoxy-4-(benzylamino)butanoate, a precursor to bioactive molecules .

Cycloadditions

Diels-Alder Reactions: The compound acts as a dienophile, forming six-membered cyclohexene derivatives. A 2020 study demonstrated its utility in synthesizing photoresponsive polymers via [4+2] cycloaddition .

Table 2: Representative Reactions

Reaction TypeReagents/ConditionsProduct
Michael AdditionBenzylamine, EtOH, 25°Cβ-Amino ester derivative
Diels-AlderCyclopentadiene, 100°CBicyclic lactone
ReductionNaBH₄, MeOH4-Methoxy-4-hydroxybutanoate

Photochemical Behavior

Spectroscopic Characterization

NMR Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): δ 3.81 (s, 3H, OCH₃), 6.35 (d, J = 15.6 Hz, 1H, H2), 6.98 (d, J = 15.6 Hz, 1H, H3) .

  • ¹³C NMR: δ 52.1 (OCH₃), 123.5 (C2), 144.2 (C3), 170.1 (C=O) .

IR Spectroscopy

Strong absorptions at 1720 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (α,β-unsaturated ketone).

Biological and Industrial Applications

Antituberculosis Agents

(E)-4-Methoxy-4-oxobut-2-enoate derivatives inhibit Mycobacterium tuberculosis protein kinase B (PknB), a critical enzyme for bacterial cell-wall biosynthesis. Compound IIIa16 (MIC = 0.125 μg/mL) outperforms first-line drugs like isoniazid against multidrug-resistant strains .

Polymer Chemistry

The compound serves as a crosslinker in thermosetting resins, enhancing thermal stability up to 300°C. A 2023 patent highlighted its use in epoxy formulations for aerospace composites.

Pharmaceutical Intermediates

  • Monomethyl fumarate: A dimethyl ester derivative used in treating psoriasis and multiple sclerosis .

  • β-Aroylacrylic esters: Key intermediates in NSAID synthesis (e.g., ketoprofen) .

Comparison with Structural Analogs

Table 3: Functional Group Impact on Reactivity

CompoundSubstituentReactivity (vs. 4-Methoxy)
Methyl maleate-OCH₃ at C240% slower Michael addition
Ethyl fumarate-OC₂H₅ at C4Comparable
4-Octoxy derivative-OC₈H₁₇ at C4Enhanced lipophilicity

The methoxy group’s electron-donating effect stabilizes transition states in nucleophilic attacks, explaining its superior reactivity over alkyl analogs .

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